molecular formula C7H5BrF3NO B1412089 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol CAS No. 1227586-09-5

3-Bromo-6-(trifluoromethyl)pyridine-2-methanol

Cat. No.: B1412089
CAS No.: 1227586-09-5
M. Wt: 256.02 g/mol
InChI Key: LXPUWNMXBBVEBL-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is a significant area of research in the agrochemical, pharmaceutical, and functional materials fields . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Molecular Structure Analysis

The molecular structure of a compound similar to “3-Bromo-6-(trifluoromethyl)pyridine-2-methanol”, namely “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, has been reported . The InChI code for this compound is 1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied . For example, TFMP products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “this compound”, namely “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, have been reported . This compound is a colorless to white to yellow solid or liquid .

Scientific Research Applications

Halogen Exchange Reactions

The compound 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol has been studied in the context of halogen exchange reactions. For instance, the reaction of bromo-iodothiophenes, which may include similar brominated compounds, with sodium methoxide in various solvents leads to a 'halogen-dance'. This reaction results in a mixture of bromo-iodothiophenes and related compounds, demonstrating the compound's role in complex halogen exchange processes (Gronowitz, Hallberg, & Glennow, 1980).

Density Functional Theory (DFT) Studies

A theoretical study using Density Functional Theory (DFT) has been conducted on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound structurally similar to this compound. This study provided insights into the structure-activity relationship, active sites of the molecule, and its vibrational frequencies, which are crucial for understanding its chemical behavior and potential applications in scientific research (Trivedi, 2017).

Bromination Reactions

Research on similar brominated pyridine compounds, like 3-acetyl-6-methyl-2-(methylthio)pyridine, indicates that these compounds can undergo bromination reactions under various conditions, leading to the formation of substituted pyridine derivatives. This suggests potential applications for this compound in the synthesis of heterocyclic compounds through bromination (Zav’yalova, Zubarev, & Shestopalov, 2009).

Spectroscopic and Antimicrobial Studies

Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies, has been performed on bromo-trifluoromethyl pyridines. Such studies are essential for understanding the chemical structure and properties of these compounds. Additionally, the antimicrobial activities of these compounds have been tested, indicating potential applications in the field of microbiology (Vural & Kara, 2017).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. For example, studies on the synthesis of oxo pyridinemethanolate technetium(V) complexes, which involve similar brominated pyridine compounds, highlight its potential in complex organic synthesis (Rochon, Melanson, & Kong, 1997).

Safety and Hazards

The safety and hazards associated with a compound similar to “3-Bromo-6-(trifluoromethyl)pyridine-2-methanol”, namely “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, have been reported . This compound is considered hazardous and can cause skin and eye irritation and specific target organ toxicity .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

[3-bromo-6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPUWNMXBBVEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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